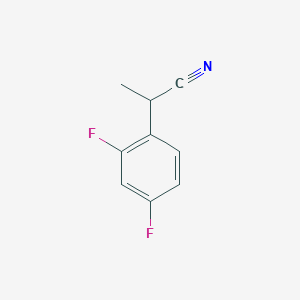

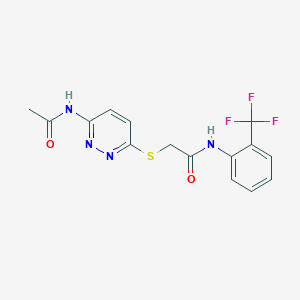

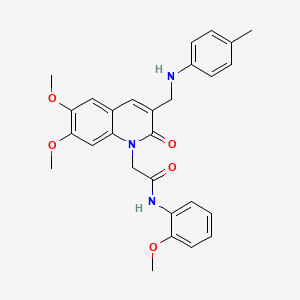

![molecular formula C17H23N3O3S B2498552 3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448072-54-5](/img/structure/B2498552.png)

3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including the formation of C–C and C–N bonds. For instance, a novel protocol developed for synthesizing related compounds utilizes a one-pot strategy combining 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the importance of eco-friendly solvents and efficient reaction conditions in modern chemical synthesis (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The molecular structure of organic compounds like 3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is often complex, involving multiple heterocyclic systems. Studies on related compounds demonstrate the ability to generate structurally diverse libraries through reactions such as alkylation and ring closure, which are pivotal in understanding the structural aspects of similar complex molecules (Roman, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can lead to a variety of products depending on the reaction conditions and reactants involved. For example, reactions of similar compounds with NH-acidic heterocycles can yield products like 2-thiohydantoins and thiourea derivatives, offering insights into the chemical behavior and reactivity of such molecules (Ametamey & Heimgartner, 1990).

Applications De Recherche Scientifique

Generation of Structurally Diverse Compounds

- A ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. These reactions produced a variety of derivatives, including dithiocarbamates, thioethers, and monocyclic NH-azoles, highlighting the compound's versatility in synthetic organic chemistry (Roman, 2013).

Chemical Reactivity and Synthesis

- The compound has been involved in reactions with 1,3-Benzoxazole-2(3H)-thione, showcasing its reactivity and potential in synthesizing heterocyclic compounds. These reactions have led to the formation of thiohydantoins and thiourea derivatives, emphasizing its utility in creating structurally complex molecules (Ametamey & Heimgartner, 1990).

Corrosion Inhibition

- Benzothiazole derivatives, including compounds with structural similarities, have been studied for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors demonstrate high efficiency and stability, suggesting the potential application of the compound in corrosion protection strategies (Hu et al., 2016).

Antimicrobial Activity

- Certain derivatives synthesized from reactions involving similar structural motifs have been tested for their antimicrobial properties. This indicates a potential research avenue for the compound as a precursor in developing new antimicrobial agents (Turan-Zitouni et al., 2004).

Electronic and Material Science

- The chemical has shown relevance in the field of materials science, particularly in the development of n-type dopants for electronic applications. Its derivatives have been reported to enhance electrical conductivity in thin films, illustrating its importance in the advancement of electronic materials (Uebe et al., 2018).

Propriétés

IUPAC Name |

3-[2-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-18(2)10-13-12-24-9-5-8-19(13)16(21)11-20-14-6-3-4-7-15(14)23-17(20)22/h3-4,6-7,13H,5,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKKEAKCAKELHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)CN2C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

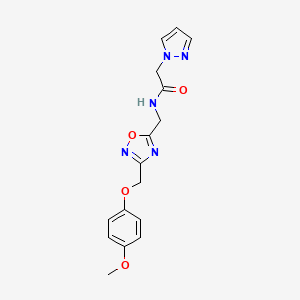

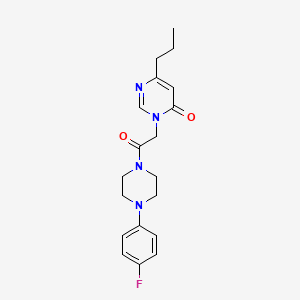

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)

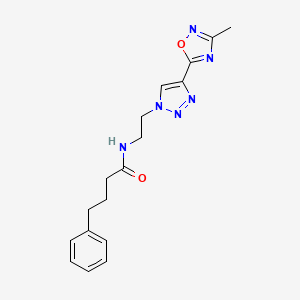

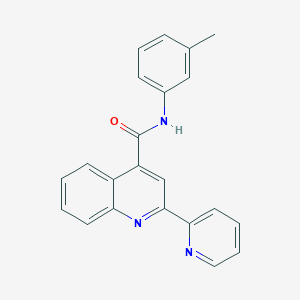

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)

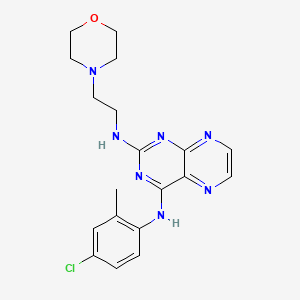

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)